molecular formula C8H7NO B8012506 Indolizin-8-ol

Indolizin-8-ol

Cat. No. B8012506
M. Wt: 133.15 g/mol
InChI Key: YDSXXAVUKQIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolizin-8-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolizin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Indolizin Derivatives

    Frei et al. (2015) developed a new strategy for synthesizing indolizin-5(3H)-ones using ring-closing metathesis. This method is significant for creating biologically interesting indolizin derivatives and related unusual 6,5-azabicyclic scaffolds, which are potentially useful in drug and agrochemical discovery (Frei et al., 2015).

  • Multicomponent Reaction for Hydroxyindolizines

    Nechaev and Cherkaev (2021) discovered a multicomponent reaction involving monoalkyl-3,3-difluorocyclopropenes, pyridines, and arylthiols to synthesize 3-arylsulfanyl-1-hydroxyindolizines. This approach is notable for producing compounds with potential applications in the development of new dyes and for exploring radical chemistry (Nechaev & Cherkaev, 2021).

  • Anti-Cancer Potential of Indolizine Derivatives

    Li et al. (2020) studied indolizine derivatives for treating non-small cell lung cancer (NSCLC). They found that dithiolation indolizine exhibited significant cytotoxicity against A549 cells, highlighting its potential as a candidate compound for NSCLC treatment (Li et al., 2020).

  • Synthesis of Indolizine-Based Compounds for Tropical Diseases

    Zhang et al. (2014) designed and synthesized isoxazoline indolizine amide compounds for potential application in treating tropical diseases. The study underscores the significance of indolizine core structures in medicinal chemistry (Zhang et al., 2014).

  • Anti-Mycobacterial Activity

    Venugopala et al. (2019) synthesized a series of indolizines and evaluated their in vitro anti-mycobacterial activity. The study revealed several compounds with significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis therapy (Venugopala et al., 2019).

  • Optical Properties of Indolizine Derivatives

    Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, highlighting their unique pH-dependent optical properties. This indicates potential applications in materials science, particularly in developing new photoluminescent materials (Outlaw et al., 2016).

properties

IUPAC Name

indolizin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXXAVUKQIDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC=C(C2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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